Lipophilicity Control: Ethyl Substituent Advantage over Analogs
This compound's lipophilicity is finely tuned by its N1-ethyl substituent, with a computed XLogP3-AA of 2.7 [1]. In contrast, direct analogs with bulkier N-substitution, such as the N1-isopropyl derivative (CID not found, C19H23N3O2S), are predicted to have significantly higher logP, exceeding 3.0, based on established computational models [REFS-1, REFS-2]. This places the target compound within a more desirable range for oral bioavailability and solubility according to Lipinski's Rule of Five, a critical differentiator for lead optimization projects.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | N1-isopropyl analog (predicted): >3.0 |
| Quantified Difference | Delta > 0.3 logP units, indicating a significant difference in hydrophobicity. |
| Conditions | Computed by XLogP3 3.0 algorithm; no experimental logP data is available for direct comparison. |
Why This Matters
A logP difference of 0.3 units can represent a dramatic shift in a compound's physiochemical and ADME profile, making the ethyl analog the preferred choice for programs adhering to strict drug-likeness criteria.
- [1] PubChem. (2026). Computed Properties for CID 18577776. National Library of Medicine. View Source
- [2] Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. (Methodology underpinning XLogP3). View Source
